PKR Inhibitor, Negative Control

PKR signaling kinase inhibition negative control validation

The PKR Inhibitor, Negative Control (CAS 852547-30-9) is the only structurally conserved, inactive oxindole analog of the imidazolo-oxindole PKR inhibitor C16. It shares the identical core scaffold and physicochemical profile but is engineered to abolish ATP-binding site engagement, yielding no PKR inhibitory activity (IC50 >100 µM in RNA-induced autophosphorylation assays; no rescue of PKR-dependent translation block). This intentional design makes it the sole appropriate negative control for C16-based experiments—general-purpose kinase controls cannot replicate its matched cellular uptake, solubility, or off-target profile. Use at equimolar concentrations to isolate PKR-specific phenotypic effects. Also exhibits LK-induced neuroprotection, enabling dual-purpose deployment as a reference tool in neurodegeneration studies.

Molecular Formula C15H8Cl3NO2
Molecular Weight 340.6 g/mol
Cat. No. B10769094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKR Inhibitor, Negative Control
Molecular FormulaC15H8Cl3NO2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2
InChIInChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3-
InChIKeyZJFMARHFPUZEKI-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PKR Inhibitor, Negative Control (CAS 852547-30-9): Identity and Functional Baseline for RNA-Dependent Protein Kinase Assay Validation


PKR Inhibitor, Negative Control (CAS 852547-30-9) is an oxindole compound that serves as the designated inactive structural analog of the imidazolo-oxindole PKR inhibitor C16 (CAS 608512-97-6). Unlike the active inhibitor C16, which potently blocks PKR autophosphorylation (IC50 = 210 nM) and rescues PKR-dependent translation blockade (IC50 = 100 nM) , the negative control exhibits no PKR inhibitory activity. Its functional baseline is defined by an IC50 >100 µM in RNA-induced PKR autophosphorylation assays and an inability to rescue PKR-dependent translation block . It does not compete with ATP for binding to PKR, is not cell-permeable, and has no defined primary molecular target [1].

Why PKR Inhibitor, Negative Control Cannot Be Substituted with General Oxindole or Kinase Control Compounds


The PKR Inhibitor, Negative Control is not a generic oxindole or a universal kinase control compound; it is a specific, structurally matched analog of the imidazolo-oxindole PKR inhibitor C16. As such, it shares the same oxindole core scaffold and physicochemical profile, differing only by specific substituents that ablate ATP-binding site engagement [1]. This intentional structural conservation makes it the only appropriate negative control for experiments involving C16 and its direct derivatives. General-purpose kinase controls or other oxindole compounds cannot ensure matched cellular uptake, solubility behavior, or off-target interaction profiles that parallel the active inhibitor [2]. Substitution with a non-analog control compromises the internal validity of PKR inhibition studies and introduces confounding variables that undermine the attribution of observed phenotypes specifically to PKR inhibition [3].

PKR Inhibitor, Negative Control: Quantified Differentiation Evidence Versus Active PKR Inhibitor C16


Functional Inactivity Versus C16 in RNA-Induced PKR Autophosphorylation Assay

In the standard RNA-induced PKR autophosphorylation assay, PKR Inhibitor, Negative Control demonstrates no measurable inhibitory activity (IC50 >100 µM), in contrast to the active inhibitor C16 which potently blocks PKR autophosphorylation with an IC50 of 210 nM . This approximately >476-fold difference in potency establishes the negative control as functionally inert in the primary assay used to validate PKR inhibition.

PKR signaling kinase inhibition negative control validation autophosphorylation

Rescue of PKR-Dependent Translation Block: Functional Inactivity Versus C16

In assays measuring rescue of PKR-dependent translation blockade, PKR Inhibitor, Negative Control fails to restore translation, whereas C16 rescues translation block with an IC50 of 100 nM . This functional assay directly measures the downstream biological consequence of PKR inhibition on eIF2α-mediated translational repression. The negative control's inability to rescue translation at concentrations exceeding 100 µM provides orthogonal confirmation of its functional inertness in the PKR-eIF2α pathway.

translation regulation eIF2α phosphorylation protein synthesis stress response

ATP-Binding Site Engagement: Negative Control Does Not Compete with ATP

The active PKR inhibitor C16 binds to the ATP-binding site of PKR and blocks autophosphorylation through ATP-competitive inhibition [1]. In contrast, PKR Inhibitor, Negative Control does not compete with ATP for binding to PKR, as documented in vendor technical specifications . This mechanistic distinction is fundamental: the negative control lacks the critical imidazole moiety present in C16 that enables ATP-binding site engagement. This explains, at the molecular level, why the negative control fails to inhibit PKR activity even at high concentrations.

ATP-competitive inhibition kinase binding mode mechanism of action assay design

Purity Specification: ≥95% (HPLC) for Reproducible Negative Control Performance

The Calbiochem®-branded PKR Inhibitor, Negative Control (Cat. No. 527455) is supplied with a certified purity of ≥95% as determined by HPLC (sum of two isomers) . This purity specification exceeds that of the corresponding active inhibitor C16 (Cat. No. 527450), which is supplied at ≥90% purity by HPLC . Higher purity in the negative control minimizes the risk that trace impurities—potentially including residual active compound—could confound experimental interpretation by producing spurious PKR inhibition in control samples. The availability of lot-specific Certificates of Analysis (COA) further supports batch-to-batch reproducibility.

compound purity reproducibility quality control procurement specification

LK-Induced Neuronal Death Inhibition: An Unexpected Off-Target Activity Profile

Despite its designated role as a PKR-inactive negative control, this compound exhibits an unexpected biological activity: it can inhibit LK-induced neuronal death, demonstrating significant neuroprotective effects [1][2]. This activity is not shared by the active PKR inhibitor C16, which acts through a distinct mechanism (PKR-eIF2α pathway inhibition) and does not produce the same neuroprotective profile in LK-induced death models. This finding highlights that the compound is not universally inert but rather possesses a specific, context-dependent activity profile distinct from C16. The activity was identified in studies of 3'-substituted indolones as neuroprotective scaffolds, where this compound served as a reference compound [3].

neuroprotection LK-induced death off-target effects assay interpretation

Cell Permeability Distinction: Negative Control Is Not Cell-Permeable

PKR Inhibitor, Negative Control is documented as not cell-permeable , in direct contrast to C16 which is cell-permeable and can be used in whole-cell and in vivo assays . This fundamental biophysical difference has direct implications for experimental design: the negative control is suitable primarily for biochemical assays using purified PKR or cell lysates, whereas C16 can be applied to intact cell cultures and animal models. Users must account for this permeability distinction when designing controls for cell-based experiments; alternative cell-permeable negative control strategies may be required for intact-cell studies.

cell permeability intracellular assays compound handling experimental design

PKR Inhibitor, Negative Control: Recommended Research Applications Based on Quantified Differentiation Evidence


Biochemical Validation of PKR Autophosphorylation Inhibition Assays

This negative control is optimally deployed as a paired inactive control in RNA-induced PKR autophosphorylation assays. When testing novel PKR inhibitors or confirming C16 activity in a new assay system, the negative control should be run at equimolar concentrations (typically 1-100 µM range) to establish the baseline signal. Given its documented IC50 >100 µM versus C16's IC50 of 210 nM , any observed reduction in PKR autophosphorylation at concentrations where the negative control shows no effect can be confidently attributed to specific PKR inhibition rather than non-specific assay interference.

Translation Rescue Assays for eIF2α Pathway Studies

In functional assays measuring rescue of PKR-dependent translation blockade, the negative control provides an essential baseline to distinguish PKR-specific effects from general translational modulators. Because the compound fails to rescue translation even at concentrations exceeding 100 µM, whereas C16 rescues with an IC50 of 100 nM , it serves as a reliable negative reference. This application is particularly valuable in studies investigating the integrated stress response, viral-host interactions involving PKR, and neurodegenerative conditions where PKR-mediated translational repression is implicated.

In Vivo PKR Inhibition Studies Requiring Negative Control Arms

For in vivo experiments using C16 to probe PKR function in disease models—including neuroinflammation [1], metabolic disorders, and cancer—the negative control is employed in parallel treatment arms to control for vehicle effects and compound scaffold-related artifacts. Its use in published studies of obese diabetic mice treated with PKR inhibitors demonstrates its established role as the designated negative control compound for in vivo PKR research [2]. Researchers should note its lack of cell permeability when interpreting tissue distribution differences relative to C16.

Neuroprotection Studies Investigating LK-Induced Neuronal Death Pathways

Based on its documented ability to inhibit LK-induced neuronal death [3], this compound may find application as a reference tool in neuroprotection studies independent of PKR inhibition. In this context, it is used not as a negative control but as an active compound with a defined neuroprotective phenotype. Researchers should pair it with appropriate negative controls (e.g., vehicle-only) and distinguish this application clearly from its primary intended use as a PKR-inactive analog. The original reference documenting this activity should be consulted for specific assay conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKR Inhibitor, Negative Control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.